NiW Alloy Coatings vs. Hard Chrome: A 12% Hardness Deficit Yet Superior Wear Resistance
In a direct sliding wear comparison, an electrodeposited Ni-W alloy coating (NiW10.5, containing 10.5 at% W) demonstrated a lower wear rate than a conventional hard chrome (HCr) coating [1]. This superior performance occurred despite the HCr coating being quantitatively 12% harder than the NiW10.5 coating [1]. The study attributes this to a ductile wear mechanism in the Ni-W alloy, as opposed to brittle fracture observed in the HCr coating [1].
| Evidence Dimension | Sliding Wear Rate |
|---|---|
| Target Compound Data | Lowest wear rate among all coatings tested (Ni, NiW7.4, NiW10.5, NiW11, HCr) |
| Comparator Or Baseline | Hard Chrome (HCr) coating: 12% higher hardness than NiW10.5 but higher wear rate |
| Quantified Difference | NiW10.5 wear rate < HCr wear rate; HCr hardness = NiW10.5 hardness + 12% |
| Conditions | Dry sliding wear test using pin-on-disc configuration against WC-Co disc at three different loads |
Why This Matters
This evidence is critical for procurement in surface engineering, demonstrating that Ni-W alloys can outperform the industry-standard hard chrome in wear applications while avoiding the environmental and health hazards associated with hexavalent chromium plating.
- [1] Paul, A., et al. (2015). Sliding wear behavior of electrodeposited Ni–W alloy and hard chrome coatings. Wear, 342-343, 340-348. View Source
